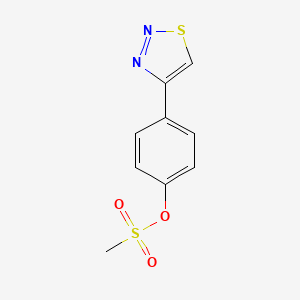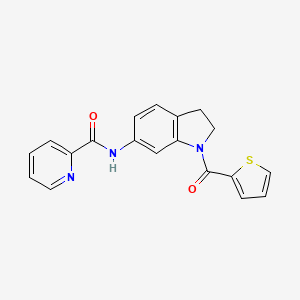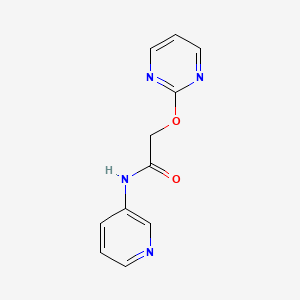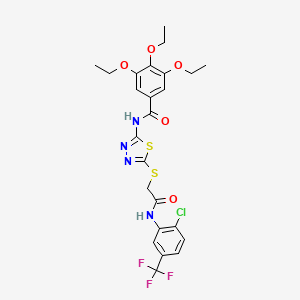
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mecanismo De Acción
Target of Action
Derivatives of 1,3,4-thiadiazoles have been widely used in the synthesis of schiff bases, which are known to exhibit high antibacterial, antifungal, and antiviral activity .
Mode of Action
It’s worth noting that many 1,3,4-thiadiazole derivatives are luminophores, which have a very narrow band of emission when excited by visible light . This property is very important for immunochemical analysis and photodynamic therapy .
Biochemical Pathways
It’s known that many 1,3,4-thiadiazole derivatives exhibit luminescence, which can affect various biochemical pathways related to immunochemical analysis and photodynamic therapy .
Result of Action
It’s known that many 1,3,4-thiadiazole derivatives have high antibacterial, antifungal, and antiviral activity .
Action Environment
It’s known that many 1,3,4-thiadiazole derivatives are sensitive to the action of bases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: The phenyl ring can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiadiazole-phenyl amine derivative, while oxidation might produce a sulfone or sulfoxide derivative.
Aplicaciones Científicas De Investigación
Medicinal chemistry: Thiadiazole derivatives, including 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate, have shown promising antimicrobial, antifungal, and anticancer activities
Agriculture: These compounds have been explored for their pesticidal and herbicidal properties, offering potential solutions for crop protection.
Materials science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities. Examples include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Benzothiazole derivatives: These compounds contain a benzene ring fused to a thiadiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its specific biological activities and applications.
Propiedades
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c1-16(12,13)14-8-4-2-7(3-5-8)9-6-15-11-10-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAXPDOKRBJXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)

![Methyl 2-[(methylamino)methyl]benzoate](/img/structure/B2874011.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)
![2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2874013.png)


![2-{1-[(tert-butoxy)carbonyl]-3-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidin-1-yl)azetidin-3-yl}acetic acid](/img/structure/B2874019.png)
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/new.no-structure.jpg)

